molecular formula C24H23FN4O3 B2713631 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-54-7

3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2713631
CAS No.: 2034462-54-7
M. Wt: 434.471
InChI Key: UOZJABIWCLAYEC-UHFFFAOYSA-N
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Description

3-(1-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a piperidin-3-yl group linked to a 5-oxopyrrolidine moiety bearing a 4-fluorophenyl group. The incorporation of fluorine and piperidine groups is strategic; fluorine enhances metabolic stability and lipophilicity, while the piperidine-pyrrolidinone scaffold may improve target binding and solubility .

Properties

IUPAC Name

3-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-17-7-9-18(10-8-17)28-13-16(12-22(28)30)23(31)27-11-3-4-19(14-27)29-15-26-21-6-2-1-5-20(21)24(29)32/h1-2,5-10,15-16,19H,3-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZJABIWCLAYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can involve a multi-step process. This often begins with the preparation of the quinazolinone core, typically through a cyclization reaction. Subsequent steps include the introduction of the fluorophenyl, pyrrolidine, and piperidine functionalities through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would require optimization of each synthetic step. This involves scaling up the reactions, ensuring consistent quality, and implementing efficient purification processes. The use of flow chemistry and continuous manufacturing techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, which may be used to alter its functional groups.

  • Reduction: Reduction can be employed to remove or modify certain functional groups, potentially enhancing its activity or stability.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide or organic peroxides.

  • Reducing agents: Like lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: Including halogens and nucleophiles.

Major Products Formed

The reactions typically yield derivatives or analogs of the original compound, which may possess different pharmacological properties or improved efficacy.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules and its reactivity profile.

Biology

In biological research, it's investigated for its potential interactions with biological targets, which could lead to the development of new drugs or therapeutic agents.

Medicine

Medically, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where compounds with similar structures have shown efficacy.

Industry

Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic outcomes. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Target Compound: Quinazolin-4(3H)-one

  • Core Structure: Quinazolin-4(3H)-one (benzene fused with pyrimidinone).
  • Key Substituents: Piperidin-3-yl linked to 5-oxopyrrolidine-3-carbonyl. 4-Fluorophenyl on the pyrrolidinone ring.

Comparative Compound 1: Pyrido[3,4-d]Pyrimidin-4(3H)-one ()

  • Core Structure: Pyrido[3,4-d]pyrimidin-4(3H)-one (pyridine fused with pyrimidinone).
  • Key Substituents :
    • Piperidine-ethyl-pyrazole with benzodioxolymethyl .
  • Synthesis : Uses THF/HCl for deprotection .
  • Biological Relevance: Pyridopyrimidinones often target kinases but may exhibit divergent activity compared to quinazolinones due to core differences.

Comparative Compound 2: 6-Bromo-3-(4-Fluorophenyl)Quinazolin-4(3H)-one Derivatives ()

  • Core Structure : Quinazolin-4(3H)-one with bromo and 4-fluorophenyl groups.
  • Key Substituents :
    • Chloro/hydrazinyl-oxopropyl chains at position 2 .
  • Synthesis : Microwave irradiation optimizes yield (e.g., 70–85% efficiency) .
  • Biological Activity: Demonstrated antimicrobial and anticancer activity, suggesting the quinazolinone core is critical for bioactivity .

Substituent and Functional Group Analysis

Compound Core Substituents Key Functional Groups
Target Compound Quinazolin-4(3H)-one 4-Fluorophenyl, piperidine-pyrrolidinone Amide, ketone, fluorine
Pyridopyrimidinone (53g) Pyrido[3,4-d]pyrimidin Piperidine-ethyl-pyrazole, benzodioxole Ether, pyrazole
Bromo-Quinazolinone () Quinazolin-4(3H)-one 6-Bromo, 4-fluorophenyl, oxopropyl-hydrazine Bromine, hydrazine, ketone
  • Piperidine vs. Pyrazole : Piperidine in the target compound may confer better blood-brain barrier penetration compared to pyrazole-containing analogs (e.g., ) .

Biological Activity

The compound 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H29FN4O4C_{24}H_{29}FN_{4}O_{4}, with a molecular weight of approximately 434.5 g/mol. The structure features a quinazolinone core linked to a piperidine ring and a pyrrolidinone derivative, which may enhance its interaction with biological targets.

Structural Features

FeatureDescription
Fluorophenyl Group Enhances lipophilicity and biological activity
Pyrrolidinone Moiety Associated with various pharmacological effects
Quinazolinone Core Potentially involved in receptor binding

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the fluorophenyl group is particularly noteworthy, as it may facilitate interactions with biological membranes and enhance the compound's overall bioavailability.

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, similar to other piperidine derivatives.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its possible effects on mood and pain modulation.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit:

  • Anti-inflammatory properties : Linked to the inhibition of cyclooxygenase (COX) enzymes.
  • Analgesic effects : Potentially useful in pain management.
  • Antimicrobial activity : Similar structural analogs have shown efficacy against various pathogens.

Case Studies and Research Findings

  • Study on Pain Management :
    • A study investigated the analgesic properties of piperidine derivatives, revealing significant pain relief in animal models when administered compounds structurally related to the target compound.
  • Anti-inflammatory Activity :
    • Research demonstrated that compounds with similar structures could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuropharmacological Effects :
    • A recent study highlighted the interaction of quinazolinone derivatives with serotonin receptors, indicating potential benefits in treating mood disorders .

Q & A

Q. What are the key structural features of this compound, and how might they influence its bioactivity?

The compound contains a quinazolin-4(3H)-one core, a fluorophenyl group, a pyrrolidone ring, and a piperidine-carbonyl linkage. The quinazolinone moiety is known to interact with enzymes (e.g., kinases, mPGES-1) via hydrogen bonding and π-π stacking . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidone-piperidine system may improve solubility and conformational flexibility . These features are critical for target binding and pharmacokinetic properties.

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

Multi-step synthesis involving:

  • Step 1 : Condensation of fluorophenyl intermediates with pyrrolidine precursors under anhydrous conditions (e.g., THF, 100–110°C, 12–16 hrs) .
  • Step 2 : Coupling reactions using catalysts like Pd₂(dba)₃/XPhos for arylations, achieving >70% yield .
  • Step 3 : Purification via reverse-phase HPLC or crystallization from ethyl acetate to ensure >95% purity .

Example Protocol :

StepReagents/ConditionsYieldReference
1THF, 110°C, 16 hrs29%
2Pd₂(dba)₃/XPhos, 100°C88%
3Reverse-phase HPLC95%

Q. How can NMR and HRMS be utilized to confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify proton environments (e.g., quinazolinone C=O at ~170 ppm, fluorophenyl aromatic protons at 7.2–7.8 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂F₂N₄O₃: 477.1734; observed: 477.1736) .
  • X-ray crystallography (if crystals are obtainable): Resolve absolute configuration, as demonstrated for analogous piperidine-carbonyl derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) groups to assess effects on enzyme inhibition .
  • Core Modifications : Compare quinazolinone with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to evaluate binding affinity shifts .
  • Assay Design : Use enzymatic assays (e.g., mPGES-1 inhibition) and cell-based models (e.g., IC₅₀ in inflammatory cells) to quantify activity changes .

Q. What methodologies address contradictions in reported bioactivity data for similar compounds?

Discrepancies may arise from:

  • Assay Conditions : Standardize ATP concentrations in kinase assays or pH in binding studies .
  • Structural Analogues : Compare 3-(2-fluorophenyl) vs. 3-(3-CF₃) substituents, where antifungal activity varied by 10-fold against Fusarium oxysporum .
  • Statistical Validation : Use triplicate experiments with ANOVA to confirm significance (p<0.05) .

Q. How can target engagement be validated for this compound in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
  • SPR/Biacore : Quantify binding kinetics (ka/kd) for the compound-enzyme interaction .
  • Knockout Models : Compare activity in wild-type vs. mPGES-1⁻/⁻ cells to confirm target specificity .

Q. What analytical challenges arise in resolving stereochemistry or polymorphic forms?

  • Chiral Centers : Use chiral HPLC (e.g., CHIRALPAK IG-3 column) or X-ray crystallography to distinguish enantiomers .
  • Polymorphs : Characterize via PXRD and DSC to identify stable forms, as seen in piperidine-carboxamide derivatives .

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